molecular formula C12H13N5OS B4872845 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B4872845
M. Wt: 275.33 g/mol
InChI Key: SUCGBVIAXLHPAZ-UHFFFAOYSA-N
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Description

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone is a complex organic compound that features a triazole ring, an indole ring, and a sulfanyl group

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activity. Given the biological activity of related indole and triazole compounds, this compound could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with a suitable thiol reagent.

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the Indole and Triazole Rings: The final step involves coupling the indole and triazole intermediates through a suitable linker, such as an ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Agrochemicals: The compound can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.

    Material Science: It can be used in the synthesis of new functional materials, such as polymers and metal-organic frameworks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone is unique due to its combination of a triazole ring, an indole ring, and a sulfanyl group. This combination provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c13-11-14-12(16-15-11)19-7-10(18)17-6-5-8-3-1-2-4-9(8)17/h1-4H,5-7H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCGBVIAXLHPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 3
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 4
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 5
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Reactant of Route 6
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone

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